molecular formula C11H9NO3 B351373 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one CAS No. 34797-29-0

2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one

Cat. No.: B351373
CAS No.: 34797-29-0
M. Wt: 203.19g/mol
InChI Key: NQMQUBSLDQSAMM-UHFFFAOYSA-N
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Description

The structural framework of 2-(2-Oxo-propyl)-benzo[D] researchgate.netmdpi.comoxazin-4-one is characterized by a bicyclic system where a benzene (B151609) ring is fused to an oxazine (B8389632) ring. This core structure is known as a benzoxazinone (B8607429). The defining feature of this specific molecule is the "2-(2-Oxo-propyl)" substituent at the 2-position of the oxazinone ring. This side chain contains a ketone functional group, which can influence the molecule's chemical reactivity and biological interactions.

The benzoxazinone nucleus is a privileged scaffold in medicinal chemistry and materials science. mdpi.com These compounds, which are bicyclic N,O-heterocycles, are found in natural products and have been the subject of extensive synthetic efforts. mdpi.com The versatility of the benzoxazinone structure allows for modifications at various positions, leading to a wide array of derivatives with diverse biological activities. nih.gov

Benzoxazinone derivatives have demonstrated a broad spectrum of pharmacological properties, including:

Antibacterial and antifungal activities researchgate.net

Anticancer properties mdpi.comontosight.ai

Anti-inflammatory effects researchgate.net

Antiviral activity mdpi.comontosight.ai

Herbicidal potential nih.govresearchgate.net

The development of efficient synthetic methods to access these fused heterocyclic systems has been a significant area of research in organic synthesis for many years. mdpi.com

While specific historical research on 2-(2-Oxo-propyl)-benzo[D] researchgate.netmdpi.comoxazin-4-one is not extensively documented, the study of benzoxazinones, in general, has a rich history. Early research focused on the isolation of benzoxazinoids from plants and understanding their role as natural defense compounds. nih.govnih.gov In the realm of synthetic chemistry, the first synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones was reported in 1902 by Heller and Fiesselmann, who synthesized these compounds from anthranilic acids and aroyl chlorides. nih.gov

Over the decades, research has evolved from simple syntheses to the development of more complex derivatives and a deeper understanding of their structure-activity relationships. nih.gov The synthesis of 2-substituted benzoxazinones has been a particular area of interest, with various methods being developed to introduce a wide range of functional groups at this position. researchgate.net The synthesis of 2-alkyl and 2-aryl-4H-benzo[d] researchgate.netmdpi.comoxazin-4-ones has been achieved through a one-pot reaction of aryl-substituted anthranilic acids with orthoesters. researchgate.net

The current research landscape for benzoxazinones is vibrant and multidisciplinary. In medicinal chemistry, there is a continued effort to discover novel benzoxazinone derivatives with improved potency and selectivity for various biological targets. For instance, recent studies have focused on benzoxazinone derivatives as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase for cancer therapy and as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors for the development of new herbicides. tandfonline.comacs.org

The academic relevance of a specific compound like 2-(2-Oxo-propyl)-benzo[D] researchgate.netmdpi.comoxazin-4-one lies in its potential to exhibit unique biological activities due to its 2-oxo-propyl substituent. The ketone functionality could act as a hydrogen bond acceptor or a site for further chemical modification, potentially leading to new therapeutic agents or agrochemicals. Research in this area would likely involve the synthesis of the compound and its analogues, followed by screening for various biological activities.

The primary objective of academic inquiry into 2-(2-Oxo-propyl)-benzo[D] researchgate.netmdpi.comoxazin-4-one would be to synthesize the compound and thoroughly characterize its chemical and physical properties. A key aspect of this research would be to explore its potential biological activities, guided by the known pharmacological profile of the broader benzoxazinone class.

The scope of such an inquiry could include:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to 2-(2-Oxo-propyl)-benzo[D] researchgate.netmdpi.comoxazin-4-one and its derivatives. This would involve the use of modern synthetic methodologies and analytical techniques for structural elucidation.

Biological Screening: Evaluating the compound's efficacy against a panel of biological targets, such as various cancer cell lines, bacterial and fungal strains, and key enzymes involved in disease processes.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with modifications to the 2-oxo-propyl side chain and the benzoxazinone core to understand how structural changes affect biological activity.

Computational Modeling: Employing molecular docking and other computational tools to predict the compound's binding affinity to specific biological targets and to guide the design of more potent analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxopropyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)6-10-12-9-5-3-2-4-8(9)11(14)15-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMQUBSLDQSAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Oxo Propyl Benzo D Oxazin 4 One and Its Analogues

De Novo Synthesis Approaches to the 2-(2-Oxo-propyl)-benzo[D]oxazin-4-one Core

The fundamental approach to constructing the 2-(2-oxo-propyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one framework and its analogues involves the formation of the heterocyclic ring from acyclic precursors. These methods include classical cyclocondensation reactions, modern multi-component strategies, and the strategic use of specialized precursors.

Cyclocondensation Reactions in the Formation of 2-(2-Oxo-propyl)-benzo[D]oxazin-4-one

Cyclocondensation reactions are a cornerstone in the synthesis of benzoxazinones. These reactions typically involve the reaction of an anthranilic acid derivative with a suitable acylating agent, leading to the formation of the heterocyclic ring in a single or multi-step process.

A direct and established method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an acid anhydride (B1165640) or acid chloride. For the specific synthesis of 2-(2-oxo-propyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one, also known as 2-acetonyl benzoxazinone (B8607429), a key method involves heating anthranilic acid with an excess of acetic anhydride, often in the presence of anhydrous sodium acetate. organic-chemistry.org This reaction proceeds through the initial N-acetylation of anthranilic acid, followed by an intramolecular cyclization and further reaction to introduce the acetonyl group. Similarly, heating anthranilic acid with polyphosphoric acid can also yield benzoxazinone derivatives. organic-chemistry.org

The reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine (B92270) solution is a general method to produce 2-aryl-3,1-benzoxazin-4-one derivatives. organic-chemistry.org The proposed mechanism involves the acylation of the amino group by one mole of the acid chloride, while the second mole reacts with the carboxylic acid group to form a mixed anhydride, which then cyclizes to the benzoxazinone. organic-chemistry.org While this method is common for aryl substituents, it can be adapted for the synthesis of analogues of the target compound by using different acid chlorides.

Another approach involves the use of cyclizing agents. For instance, N-acylanthranilic acids can be cyclized to the corresponding 2-substituted-4H-3,1-benzoxazin-4-ones using dehydrating agents like acetic anhydride or cyanuric chloride. organic-chemistry.orgnih.gov The use of cyanuric chloride in the presence of triethylamine (B128534) has been reported as a mild and convenient method for the cyclodehydration of N-substituted anthranilic acid derivatives. nih.govarkat-usa.orgthermofisher.com

Interestingly, the reaction of anthranilic acid with ethyl acetoacetate, a potential precursor for the 2-oxo-propyl side chain, has been reported to yield a pyrano[3,2-c]quinoline-2,5-dione derivative rather than the expected benzoxazinone. wikipedia.orgresearchgate.net This highlights the importance of choosing the appropriate reaction conditions and precursors to achieve the desired product.

Table 1: Examples of Cyclocondensation Reactions for Benzoxazinone Synthesis

Starting MaterialsReagents and ConditionsProductReference(s)
Anthranilic acid, Acetic anhydrideHeat, Anhydrous sodium acetate2-(2-Oxo-propyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one organic-chemistry.org
Anthranilic acid, Acid chloride (2 equiv.)Pyridine2-Aryl-3,1-benzoxazin-4-one organic-chemistry.org
N-Acylanthranilic acidAcetic anhydride2-Substituted-4H-3,1-benzoxazin-4-one organic-chemistry.org
N-Substituted anthranilic acid derivativesCyanuric chloride, Triphenylphosphine2-Substituted-4H-3,1-benzoxazin-4-ones nih.gov
Anthranilic acid, Ethyl acetoacetateHeat4-Methylpyrano[3,2-c]quinoline-2,5-dione wikipedia.orgresearchgate.net

Multi-component Reactions Leading to 2-(2-Oxo-propyl)-benzo[D]oxazin-4-one Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of 2-(2-oxo-propyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one are not extensively reported, the principles of well-known MCRs like the Ugi and Passerini reactions can be conceptually applied.

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure. wikipedia.org By using a bifunctional starting material, such as anthranilic acid (which contains both an amine and a carboxylic acid functionality), the Ugi reaction can be adapted for the synthesis of heterocyclic systems. For the synthesis of a 2-(2-oxo-propyl) substituted benzoxazinone, one could envision a strategy where a keto-acid, such as acetoacetic acid, is used as one of the components. The reaction of anthranilic acid, an aldehyde, an isocyanide, and a keto-acid could potentially lead to an intermediate that cyclizes to the desired benzoxazinone structure. However, the reactivity of the keto-acid under Ugi conditions would need to be carefully considered to avoid side reactions.

The Passerini three-component reaction (P-3CR) is another important MCR that involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.orgnih.gov Similar to the Ugi reaction, the incorporation of anthranilic acid could lead to benzoxazinone derivatives. A hypothetical Passerini reaction involving a dicarbonyl compound, anthranilic acid, and an isocyanide could be a potential route, although this remains to be experimentally verified for the specific target compound.

While direct MCR approaches for 2-(2-oxo-propyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one are still under exploration, the development of novel MCRs remains an active area of research, and it is plausible that such a strategy will be developed in the future.

Strategic Utilization of Precursors for 2-(2-Oxo-propyl)-benzo[D]oxazin-4-one Construction

The choice of precursors is critical in directing the synthesis towards the desired 2-(2-oxo-propyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one. Beyond the straightforward use of anthranilic acid and acetic anhydride, more specialized precursors can be employed.

One such strategic precursor is 2,2,6-trimethyl-(4H)-1,3-dioxin-4-one . The acylation of anthranilic acids with this diketene (B1670635) derivative yields an intermediate that, upon treatment with acetic anhydride, affords the 2-acetonyl derivatives of benzoxazinone. organic-chemistry.org This method provides a more controlled way to introduce the 2-oxo-propyl side chain compared to the direct reaction with acetic anhydride.

Another strategy involves the use of N-acylanthranilic acids as direct precursors for cyclization. These can be prepared by the acylation of anthranilic acid with the appropriate acid chloride or anhydride. For the target compound, N-(acetoacetyl)anthranilic acid would be the ideal precursor. This intermediate can then be cyclized using various dehydrating agents as mentioned in section 2.1.1.

The use of ortho-functionalized benzoic acids is also a common strategy. For example, 2-iodobenzoic acid can be used in copper-catalyzed domino reactions with arylmethanamines to prepare functionalized benzoxazin-4-ones. researchgate.net While this has been demonstrated for aryl substituents, the principle could be extended to other functionalities.

Table 2: Strategic Precursors for 2-(2-Oxo-propyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one Synthesis

PrecursorReactionProductReference
2,2,6-Trimethyl-(4H)-1,3-dioxin-4-oneAcylation of anthranilic acid followed by treatment with acetic anhydride2-(2-Oxo-propyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one organic-chemistry.org
N-(Acetoacetyl)anthranilic acidCyclodehydration (e.g., with acetic anhydride)2-(2-Oxo-propyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one organic-chemistry.org

Functional Group Interconversions on the 2-(2-Oxo-propyl)-benzo[D]oxazin-4-one Scaffold

Once the 2-(2-oxo-propyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one core is synthesized, further derivatization can be achieved through functional group interconversions. These modifications can be targeted at either the benzoxazinone ring system or the 2-oxo-propyl side chain, allowing for the creation of a diverse library of analogues.

Derivatization at the Benzoxazinone Ring System

The benzoxazinone ring is susceptible to various chemical transformations, providing opportunities for derivatization. Nucleophilic attack is a common reaction pathway for this heterocyclic system.

The most well-documented reaction of 2-substituted-4H-3,1-benzoxazin-4-ones is their conversion to 4(3H)-quinazolinones . This is typically achieved by reacting the benzoxazinone with primary amines or hydrazines. The reaction proceeds via nucleophilic attack at the C4 carbonyl group, followed by ring opening and subsequent recyclization to form the quinazolinone ring. This transformation is a powerful tool for generating a wide range of substituted quinazolinones, which are themselves a class of biologically important compounds.

The nitrogen atom of the benzoxazinone ring can also be a site for derivatization. For example, N-alkylation can be achieved under suitable basic conditions. nih.gov Furthermore, the aromatic part of the benzoxazinone ring can undergo electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing substituents. More recently, direct C-H functionalization of the benzoxazinone ring has been reported, offering a modern and efficient way to introduce new substituents without the need for pre-functionalized starting materials. nih.gov

Table 3: Derivatization Reactions of the Benzoxazinone Ring System

ReagentReaction TypeProductReference
Primary Amines/HydrazinesNucleophilic attack and recyclization4(3H)-Quinazolinones wikipedia.org
Alkyl HalidesN-AlkylationN-Alkyl-3,1-benzoxazin-2-ones nih.gov
Various reagentsC-H FunctionalizationC-Substituted benzoxazinones nih.gov

Modifications of the 2-Oxo-propyl Side Chain in 2-(2-Oxo-propyl)-benzo[D]oxazin-4-one

The 2-oxo-propyl side chain offers several possibilities for chemical modification, primarily centered around the reactivity of the ketone functional group and the adjacent active methylene (B1212753) group.

The ketone can undergo reduction to the corresponding secondary alcohol, yielding 2-(2-hydroxypropyl)-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), although the choice of reagent must be made carefully to avoid unwanted reactions with the benzoxazinone ring.

The active methylene group (the CH2 group adjacent to the ketone) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. For example, alkylation at this position can be achieved by reacting the enolate with an alkyl halide.

Furthermore, the ketone can undergo condensation reactions . The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound in the presence of a weak base, leading to the formation of an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction can be used to extend the side chain and introduce new functional groups.

Another important reaction is the Wittig reaction , where the ketone reacts with a phosphorus ylide to form an alkene. masterorganicchemistry.comorganic-chemistry.orgmnstate.edupressbooks.puborganicchemistrytutor.com This provides a powerful method for converting the C=O double bond of the side chain into a C=C double bond, allowing for the synthesis of a wide variety of analogues with different substituents at this position.

Table 4: Modification Reactions of the 2-Oxo-propyl Side Chain

Reaction TypeReagent(s)Product TypeReference(s)
ReductionNaBH4 or LiAlH42-(2-Hydroxypropyl) derivativeN/A
AlkylationBase, Alkyl halideα-Alkylated ketoneN/A
Knoevenagel CondensationActive methylene compound, Weak baseα,β-Unsaturated ketone wikipedia.orgsigmaaldrich.com
Wittig ReactionPhosphorus ylideAlkene masterorganicchemistry.comorganic-chemistry.orgmnstate.edupressbooks.puborganicchemistrytutor.com

Green Chemistry Principles in 2-(2-Oxo-propyl)-benzo[d]uni-duesseldorf.deresearchgate.netoxazin-4-one Synthesis

The integration of green chemistry into the synthesis of benzoxazinones aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Traditional methods for synthesizing 2-(2-Oxo-propyl)-benzo[d] uni-duesseldorf.deresearchgate.netoxazin-4-one, also known as 2-acetonyl benzoxazinone, have involved heating anthranilic acid with an excess of acetic anhydride in the presence of anhydrous sodium acetate. While effective, this method can be energy-intensive and may generate significant waste. Modern approaches seek to address these shortcomings through innovative techniques.

Solvent-Free and Catalytic Approaches for 2-(2-Oxo-propyl)-benzo[d]uni-duesseldorf.deresearchgate.netoxazin-4-one

The pursuit of greener synthetic pathways for benzoxazinones has led to the exploration of solvent-free reaction conditions and the use of efficient catalysts. These methods not only reduce the environmental footprint but can also lead to higher yields and shorter reaction times.

Solvent-Free and Alternative Energy Inputs:

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often enabling reactions to proceed under solvent-free conditions or in greener solvents like water or ethanol. For instance, microwave-assisted synthesis of various benzoxazinone derivatives has been shown to be highly efficient. In one study, the use of recyclable Keggin heteropolyacids as catalysts under solvent-free microwave conditions provided high yields of related amide derivatives from a benzoxazinone precursor in a short time. Similarly, ultrasound-assisted synthesis has been successfully applied to produce benzoxazinonylhydrazone analogs, demonstrating good yields and reduced reaction times compared to conventional heating. Another innovative solvent-free approach is mechanochemical synthesis, or grinding, which has been used for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.

Catalytic Approaches:

A variety of catalysts have been employed to facilitate the synthesis of the benzoxazinone scaffold, offering pathways with enhanced efficiency and selectivity. These include:

Metal Catalysts: Copper and palladium catalysts have been used for the synthesis of 2-substituted-4H-benzo[d] uni-duesseldorf.deresearchgate.netoxazin-4-ones from α-keto acids and anthranilic acids under mild conditions. researchgate.net These reactions can proceed with high efficiency, although the presence of certain functional groups can impact the yield. researchgate.net

Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica (B1680970) sulfuric acid or recyclable resins, offers the advantage of easy separation and reuse, aligning well with green chemistry principles.

Biocatalysts: Enzymes are increasingly being explored for their high selectivity and ability to function under mild, environmentally benign conditions, representing a frontier in the green synthesis of heterocyclic compounds.

The following table summarizes various catalytic and solvent-free approaches that have been applied to the synthesis of benzoxazinone analogs, which could be adapted for the synthesis of 2-(2-Oxo-propyl)-benzo[d] uni-duesseldorf.deresearchgate.netoxazin-4-one.

Starting MaterialsMethod/CatalystProduct TypeReaction TimeYield (%)Reference
Anthranilic acids, α-keto acidsCuCl2-Substituted-4H-benzo[d] uni-duesseldorf.deresearchgate.netoxazin-4-ones12 hup to 87 researchgate.net
Anthranilic acids, Aryl aldehydes, Acetic anhydrideUltrasound irradiation (sonochemistry)N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones30-45 minExcellent researchgate.net
2-Phenyl-1,3-(4H)-benzoxazin-4-one, Substituted anilinesH₃PW₁₂O₄₀·13H₂O / Microwave irradiation (solvent-free)2-Benzoylamino-N-phenylbenzamide derivativesa few minutesHigh
Benzoxazin-3(4H)-one, Ethyl bromoacetateUltrasound irradiationBenzoxazinonylhydrazone analogs15-20 min85-95
Anthranilic acid, Acyl/benzoyl chloridePyridine (solvent and catalyst)2-Substituted benzoxazin-4-ones-- uni-duesseldorf.de

Atom Economy and Reaction Efficiency in 2-(2-Oxo-propyl)-benzo[d]uni-duesseldorf.deresearchgate.netoxazin-4-one Synthesis

Beyond reducing waste through solvent and catalyst choices, green chemistry places a strong emphasis on the intrinsic efficiency of a chemical transformation. Atom economy and reaction efficiency are key metrics used to evaluate this aspect.

Atom Economy:

Atom economy provides a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. uni-duesseldorf.de A higher atom economy signifies a more efficient process with less waste generated as byproducts. For the synthesis of 2-(2-Oxo-propyl)-benzo[d] uni-duesseldorf.deresearchgate.netoxazin-4-one from anthranilic acid and acetoacetic acid (a plausible green alternative to using acetic anhydride), the reaction can be represented as follows:

C₇H₇NO₂ (Anthranilic acid) + C₄H₆O₃ (Acetoacetic acid) → C₁₁H₉NO₃ (2-(2-Oxo-propyl)-benzo[d] uni-duesseldorf.deresearchgate.netoxazin-4-one) + 2H₂O

The percent atom economy can be calculated using the formula:

% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

In this idealized reaction, the only byproduct is water. This type of condensation reaction generally has a high atom economy, making it a desirable route from a green chemistry perspective. In contrast, reactions that utilize protecting groups or generate stoichiometric byproducts will have a lower atom economy.

Reaction Efficiency:

While atom economy is a theoretical ideal, reaction efficiency takes into account the practical outcomes of a synthesis, including the chemical yield, reaction conditions, and the ease of product isolation. A truly "green" reaction is not only atom-economical but also proceeds with a high yield in a short time, under mild conditions, and with minimal use of energy and hazardous materials.

The following table illustrates how different synthetic methods for benzoxazinone analogs can vary in their efficiency, highlighting the advantages of green chemistry approaches.

Synthetic MethodKey Efficiency ParametersReference
Ultrasound-Assisted Synthesis Reduced reaction times (minutes vs. hours), often high yields, lower energy consumption. researchgate.net
Microwave-Assisted Solvent-Free Synthesis Extremely short reaction times, high yields, elimination of solvent waste.
Copper-Catalyzed Decarboxylative Coupling Mild reaction conditions, good yields for a range of substrates. researchgate.net
Conventional Thermal Heating Can require prolonged heating, potentially leading to side products and higher energy use.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 2 Oxo Propyl Benzo D Oxazin 4 One

Electrophilic and Nucleophilic Reactivity of the Benzoxazinone (B8607429) Ring in 2-(2-Oxo-propyl)-benzo[D]nih.govresearchgate.netoxazin-4-one

The benzoxazinone ring system in 2-(2-Oxo-propyl)-benzo[D] nih.govresearchgate.netoxazin-4-one possesses distinct electrophilic and nucleophilic centers, rendering it susceptible to a variety of chemical transformations. The reactivity is largely dictated by the electron-withdrawing nature of the carbonyl group and the heteroatoms within the ring.

The primary electrophilic sites are the carbonyl carbon (C-4) and the imine-like carbon (C-2). The C-4 position is highly susceptible to nucleophilic attack due to the polarization of the carbonyl bond. This reactivity is a cornerstone of many ring-opening reactions. Similarly, the C-2 position, while less reactive than C-4, can also be targeted by strong nucleophiles.

Conversely, the nitrogen atom of the oxazine (B8389632) ring can exhibit nucleophilic character, particularly after deprotonation. This allows for reactions such as N-alkylation or N-acylation. The aromatic benzene (B151609) ring can undergo electrophilic substitution reactions, although the fused oxazinone ring generally deactivates the aromatic system towards such reactions. The specific positions of substitution (typically C-6 and C-8) are influenced by the directing effects of the substituents present.

The 2-(2-oxo-propyl) substituent introduces additional reactive sites. The methylene (B1212753) group adjacent to the oxazinone ring and the terminal methyl group can be deprotonated under basic conditions to form nucleophilic carbanions, which can then participate in various carbon-carbon bond-forming reactions. The ketone carbonyl group within this substituent is also an electrophilic center, susceptible to nucleophilic addition.

Table 1: Predicted Electrophilic and Nucleophilic Sites in 2-(2-Oxo-propyl)-benzo[D] nih.govresearchgate.netoxazin-4-one

SiteType of ReactivityPotential Reactions
C-4 (Carbonyl Carbon)ElectrophilicNucleophilic acyl substitution, Ring-opening
C-2 (Imine-like Carbon)ElectrophilicNucleophilic addition, Ring-opening
Oxazine NitrogenNucleophilic (post-deprotonation)N-Alkylation, N-Acylation
Benzene RingElectrophilicElectrophilic aromatic substitution
Methylene GroupNucleophilic (post-deprotonation)Alkylation, Aldol-type reactions
Ketone CarbonylElectrophilicNucleophilic addition

Ring-Opening and Ring-Closing Transformations Involving 2-(2-Oxo-propyl)-benzo[D]nih.govresearchgate.netoxazin-4-one

Ring-opening reactions of the benzoxazinone core are a prominent feature of its chemistry, typically initiated by nucleophilic attack at the C-4 carbonyl group. This leads to the cleavage of the ester linkage. For instance, reaction with amines can yield N-substituted 2-aminobenzamides, while hydrolysis with aqueous base affords 2-aminobenzoic acid derivatives.

These ring-opened intermediates can subsequently undergo ring-closing transformations to form a variety of other heterocyclic systems. For example, the reaction with hydrazine (B178648) can lead to the formation of quinazolinone derivatives. The versatility of the ring-opened products makes 2-(2-Oxo-propyl)-benzo[D] nih.govresearchgate.netoxazin-4-one a valuable scaffold for the synthesis of diverse heterocyclic compounds.

Intramolecular cyclization reactions are also plausible. For instance, under specific conditions, the terminal methyl group of the 2-(2-oxo-propyl) substituent could potentially be functionalized and induced to react with the benzoxazinone ring, leading to novel fused-ring systems.

Tautomeric Equilibria and Isomerization Processes of 2-(2-Oxo-propyl)-benzo[D]nih.govresearchgate.netoxazin-4-one

Tautomerism is a key consideration in understanding the reactivity of 2-(2-Oxo-propyl)-benzo[D] nih.govresearchgate.netoxazin-4-one. The molecule can exist in several tautomeric forms, with the equilibrium being influenced by factors such as the solvent, temperature, and pH.

The most significant tautomeric equilibrium involves the keto-enol forms of the 2-(2-oxo-propyl) substituent. The enol form introduces a nucleophilic C=C double bond, which can participate in various electrophilic reactions.

Another potential tautomerism involves the benzoxazinone ring itself. While the 4-oxo form is generally the most stable, under certain conditions, a small population of the 4-hydroxy tautomer may exist. This enolic form would significantly alter the reactivity of the heterocyclic ring. Theoretical studies on related 1,4-benzodiazepines have shown that the position of tautomeric equilibria can be influenced by adjacent functional groups. rsc.org

Reductive and Oxidative Transformations of 2-(2-Oxo-propyl)-benzo[D]nih.govresearchgate.netoxazin-4-one

The reduction of 2-(2-Oxo-propyl)-benzo[D] nih.govresearchgate.netoxazin-4-one can proceed at several sites. The ketone carbonyl in the side chain can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165). The ester carbonyl at C-4 can also be reduced, though this typically requires stronger reducing agents such as lithium aluminum hydride and often leads to ring-opening. The aromatic nitro group, if present as a substituent on the benzene ring, could be reduced to an amino group, which can then be further functionalized.

Oxidative transformations are also possible. The methylene group of the 2-(2-oxo-propyl) substituent could potentially be oxidized to a carbonyl group, yielding a 1,2-dicarbonyl species. The benzene ring can be oxidized under harsh conditions, leading to ring cleavage. The specific outcome of oxidation reactions is highly dependent on the oxidant used and the reaction conditions. For instance, oxidation of a related benzo[a]quinolizine derivative with different oxidizing agents led to different cyclized products. doi.org

Mechanistic Investigations of Key Reactions Involving 2-(2-Oxo-propyl)-benzo[D]nih.govresearchgate.netoxazin-4-one

The mechanisms of reactions involving benzoxazinones are generally well-understood and can be applied to 2-(2-Oxo-propyl)-benzo[D] nih.govresearchgate.netoxazin-4-one. The nucleophilic attack on the C-4 carbonyl is a classic example of nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. The subsequent departure of the leaving group results in either ring-opening or substitution at the acyl position.

The synthesis of the benzoxazinone ring itself often involves the cyclization of an N-acylated anthranilic acid. For example, the reaction of anthranilic acid with benzoyl chloride proceeds via nucleophilic attack of the amine on the acyl chloride, followed by an intramolecular cyclization with the elimination of water to form the benzoxazinone ring. ubaya.ac.id

Mechanistic studies on related systems, such as the silver-catalyzed cyclization of N-Boc-2-alkynylbenzimidazoles to form a benzimidazo[1,2-c] nih.govresearchgate.netoxazin-1-one core, highlight the role of transition metals in activating triple bonds for intramolecular nucleophilic attack. mdpi.comnih.gov Similar metal-catalyzed transformations could potentially be applied to derivatives of 2-(2-Oxo-propyl)-benzo[D] nih.govresearchgate.netoxazin-4-one to construct more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Oxo Propyl Benzo D Oxazin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-(2-Oxo-propyl)-benzo[D] researchgate.netubaya.ac.idoxazin-4-one, a full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

Two-dimensional NMR techniques are powerful tools for deciphering complex molecular structures by correlating nuclear spins through chemical bonds or through space. princeton.edusdsu.eduyoutube.com

Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-(2-Oxo-propyl)-benzo[D] researchgate.netubaya.ac.idoxazin-4-one, COSY would be instrumental in establishing the connectivity within the aromatic ring by showing correlations between adjacent aromatic protons. It would also confirm the relationship between the methylene (B1212753) and methine protons of the oxazinone ring, if applicable.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons to which they are attached. sdsu.edugithub.io This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methylene group in the side chain would show a direct correlation to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edugithub.io This technique is vital for piecing together different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons). Key HMBC correlations for the target compound would include correlations from the methylene protons of the side chain to the carbonyl carbon and the carbon at position 2 of the oxazinone ring, as well as correlations from the aromatic protons to the carbons of the fused ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry and conformation. In the case of 2-(2-Oxo-propyl)-benzo[D] researchgate.netubaya.ac.idoxazin-4-one, NOESY could reveal through-space interactions between the protons of the oxo-propyl side chain and the protons of the benzoxazinone (B8607429) core, providing insights into the preferred conformation of the side chain relative to the ring system.

A hypothetical table of expected NMR data is presented below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
H-57.9 (dd)128.0C-4, C-7, C-8a
H-67.3 (td)125.0C-8, C-4a
H-77.7 (td)135.0C-5, C-8a
H-87.5 (dd)118.0C-6, C-4a
H-1'4.5 (s)50.0C-2, C-2', C-3'
H-3'2.2 (s)30.0C-1', C-2'
C-2-155.0-
C-4-162.0-
C-4a-116.0-
C-8a-148.0-
C-2'-205.0-

Note: This is a hypothetical data table for illustrative purposes.

Isotopic labeling, particularly with ¹³C and ¹⁵N, can provide profound insights into molecular structure and reaction mechanisms. While a common application in metabolic studies, it can also be a powerful tool in structural elucidation. For instance, synthesizing 2-(2-Oxo-propyl)-benzo[D] researchgate.netubaya.ac.idoxazin-4-one using a ¹³C-labeled precursor for the oxo-propyl side chain would allow for the unambiguous assignment of the side chain's carbon signals in the ¹³C NMR spectrum. Similarly, using ¹⁵N-labeled anthranilic acid as a starting material would help to definitively identify the nitrogen signal in the ¹⁵N NMR spectrum and could be used in HMBC-type experiments to confirm correlations to the nitrogen atom.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of 2-(2-Oxo-propyl)-benzo[D]researchgate.netubaya.ac.idoxazin-4-one

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. mdpi.com For 2-(2-Oxo-propyl)-benzo[D] researchgate.netubaya.ac.idoxazin-4-one (expected molecular formula C₁₁H₉NO₃), HRMS would be used to confirm this formula by providing a measured mass that is very close to the calculated theoretical mass. This is a crucial step in confirming the identity of a newly synthesized compound.

A hypothetical HRMS data table is shown below.

Ion Calculated m/z Measured m/z Difference (ppm) Formula
[M+H]⁺204.0604204.0601-1.5C₁₁H₁₀NO₃
[M+Na]⁺226.0424226.0420-1.8C₁₁H₉NNaO₃

Note: This is a hypothetical data table for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. researchgate.netpurdue.eduresearchgate.net This technique is invaluable for elucidating the structure of a molecule by piecing together its fragmentation pattern. For 2-(2-Oxo-propyl)-benzo[D] researchgate.netubaya.ac.idoxazin-4-one, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be expected to show characteristic losses, such as the loss of the acetyl group (CH₃CO), the entire oxo-propyl side chain, and cleavages within the benzoxazinone ring system. Analyzing these fragmentation pathways provides strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of 2-(2-Oxo-propyl)-benzo[D]researchgate.netubaya.ac.idoxazin-4-one

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. bohrium.comnih.gov By obtaining a single crystal of sufficient quality, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. For 2-(2-Oxo-propyl)-benzo[D] researchgate.netubaya.ac.idoxazin-4-one, an X-ray crystal structure would provide unequivocal proof of its constitution and would also reveal its solid-state conformation, including the planarity of the benzoxazinone ring system and the orientation of the oxo-propyl side chain. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state architecture.

A hypothetical table of crystallographic data is provided below.

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)925.4
Z4

Note: This is a hypothetical data table for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis of 2-(2-Oxo-propyl)-benzo[D]researchgate.netrsc.orgoxazin-4-one

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. For 2-(2-Oxo-propyl)-benzo[d] researchgate.netrsc.orgoxazin-4-one, these techniques are instrumental in confirming its structural integrity by identifying the characteristic vibrational modes of its constituent parts: the benzoxazinone ring system and the 2-oxo-propyl side chain.

The interpretation of the vibrational spectra is based on the analysis of the positions, intensities, and shapes of the absorption bands (in IR) and scattered light (in Raman). The vibrational modes of the title compound can be assigned by comparing its experimental spectra with those of structurally related molecules and with theoretical calculations, often employing Density Functional Theory (DFT). For instance, studies on similar 2-substituted-4H-3,1-benzoxazin-4-ones provide a reliable basis for these assignments. researchgate.netconicet.gov.ar

Key Vibrational Modes and Their Expected Frequencies:

The vibrational spectrum of 2-(2-Oxo-propyl)-benzo[d] researchgate.netrsc.orgoxazin-4-one is expected to be rich and complex. The following table summarizes the anticipated characteristic vibrational frequencies for its key functional groups, based on data from related benzoxazinone structures. researchgate.netresearchgate.netmdpi.comrasayanjournal.co.in

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Lactone C=OStretching (ν)1765 - 1745StrongMedium
Ketone C=O (side chain)Stretching (ν)1725 - 1705StrongMedium
C=N (imine)Stretching (ν)1650 - 1610Medium-StrongStrong
Aromatic C=CStretching (ν)1610 - 1450Medium-Strong (multiple bands)Strong (multiple bands)
C-O-C (lactone ether)Asymmetric Stretching (ν_as)1260 - 1200StrongWeak
Aromatic C-HStretching (ν)3100 - 3000MediumStrong
Aliphatic C-H (CH₂ and CH₃)Stretching (ν)3000 - 2850Medium-WeakMedium
Aromatic C-HOut-of-plane Bending (γ)900 - 700StrongWeak

The lactone carbonyl (C=O) stretching vibration is one of the most characteristic bands in the IR spectrum, typically appearing at a high frequency (around 1760-1763 cm⁻¹) due to the ring strain and the electron-withdrawing effect of the adjacent oxygen atom. researchgate.net The ketone carbonyl on the 2-oxo-propyl side chain is expected to absorb at a slightly lower wavenumber. The C=N stretching of the oxazine (B8389632) ring is another key diagnostic band, generally observed in the 1615-1692 cm⁻¹ region. researchgate.netmdpi.com The aromatic C=C stretching vibrations typically appear as a set of bands between 1610 and 1450 cm⁻¹. researchgate.net

Conformational Analysis:

The 2-(2-Oxo-propyl) side chain introduces conformational flexibility to the molecule. Rotation around the C-C single bonds of this side chain can lead to different spatial arrangements, or conformers. These conformers may have different energies, with the most stable conformation being the one that minimizes steric hindrance and torsional strain. libretexts.orgchemistrysteps.com The relative populations of these conformers at a given temperature can sometimes be inferred from the vibrational spectra, particularly if certain vibrational modes are sensitive to the conformational changes. For example, the C-H bending modes or the skeletal vibrations of the side chain might show multiple bands or shifts in frequency depending on the conformer. Computational studies are often employed to predict the stable conformers and their corresponding vibrational frequencies to aid in the interpretation of the experimental spectra. nih.gov

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives of 2-(2-Oxo-propyl)-benzo[D]oxazin-4-one

While 2-(2-Oxo-propyl)-benzo[d] researchgate.netrsc.orgoxazin-4-one itself is achiral, the introduction of a stereocenter would render it optically active. For instance, substitution on the methylene group of the side chain could create a chiral center. In such cases, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be indispensable techniques for the stereochemical elucidation of the resulting enantiomers.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. ORD, a related technique, measures the rotation of the plane of linearly polarized light as a function of wavelength.

Application to Chiral Derivatives:

For a chiral derivative of 2-(2-Oxo-propyl)-benzo[d] researchgate.netrsc.orgoxazin-4-one, the primary chromophores are the benzoxazinone system and the ketone group on the side chain. The lactone, imine, and aromatic moieties within the benzoxazinone ring contribute to electronic transitions in the UV-Vis region, which would be ECD-active in a chiral environment.

The absolute configuration of a chiral molecule can often be determined by applying empirical rules, such as the lactone sector rule for the lactone chromophore. researchgate.net These rules correlate the sign of the Cotton effect of a particular electronic transition with the spatial disposition of substituents around the chromophore.

However, for complex molecules, the most reliable method for determining the absolute configuration is the comparison of the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). This involves:

Performing a conformational analysis to identify the most stable conformers of the chiral molecule.

Calculating the ECD spectra for these conformers using time-dependent DFT (TD-DFT).

Averaging the calculated spectra based on the Boltzmann population of the conformers.

Comparing the resulting theoretical spectrum with the experimental one. A good match allows for the unambiguous assignment of the absolute configuration.

The synthesis of chiral benzoxazinones and their subsequent analysis have been reported, demonstrating the utility of chiroptical methods in this class of compounds. nih.gov Similarly, the chiroptical properties of various chiral lactones have been extensively studied, providing a strong basis for the analysis of chiral derivatives of the title compound. rsc.orgresearchgate.netrsc.orgnih.gov

The following table illustrates the type of data that would be obtained from an ECD analysis of a hypothetical chiral derivative.

Wavelength (nm)Δε (M⁻¹cm⁻¹)Electronic Transition (Tentative Assignment)
~320+2.5n → π* (Lactone C=O)
~280-4.1π → π* (Aromatic)
~250+6.8π → π* (Aromatic/Imine)
~220-3.2n → π* (Ketone C=O)

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of 2 2 Oxo Propyl Benzo D Oxazin 4 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction of 2-(2-Oxo-propyl)-benzo[d]mdpi.comacs.orgoxazin-4-one

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one. The B3LYP functional combined with a basis set such as 6-31G(d,p) is a commonly employed method for geometry optimization and electronic property calculations of organic molecules. researchgate.netdergipark.org.trreddit.com

Molecular Geometry: The initial step in DFT calculations is the geometry optimization of the molecule to find its most stable three-dimensional conformation. For 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.comlibretexts.orgdeeporigin.com Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one, the carbonyl oxygen atoms would be expected to show negative potential, while the hydrogen atoms of the benzene (B151609) ring and the propyl group would exhibit positive potential.

Illustrative DFT Data for 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one:

ParameterIllustrative ValueDescription
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy -1.8 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment 3.2 DMeasure of the molecule's overall polarity.

Conformational Analysis and Energy Landscapes of 2-(2-Oxo-propyl)-benzo[d]mdpi.comacs.orgoxazin-4-one via Molecular Mechanics and Dynamics

The flexibility of the 2-oxo-propyl side chain in 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one allows for multiple conformations. Understanding these conformations and their relative energies is essential for predicting the molecule's behavior.

Molecular Mechanics (MM): Molecular mechanics methods can be used to perform a systematic search for different stable conformers. By rotating the single bonds in the 2-oxo-propyl side chain, various low-energy conformations can be identified.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations provide a more dynamic picture of the molecule's conformational landscape. acs.org By simulating the molecule's movement over time, MD can reveal the transitions between different conformations and the probability of finding the molecule in a particular shape. These simulations can also provide insights into the flexibility of the benzoxazinone (B8607429) ring system.

Illustrative Conformational Energy Data:

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-C-O)
1 (Global Minimum) 0.0180°
2 1.560°
3 2.1-60°

Prediction of Spectroscopic Parameters for 2-(2-Oxo-propyl)-benzo[d]mdpi.comacs.orgoxazin-4-one (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties of 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one, which can be compared with experimental data for structure verification.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. uns.ac.rsresearchgate.net These predictions are valuable for assigning the signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. uns.ac.rsnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. For 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one, the predicted spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic system.

Illustrative Predicted Spectroscopic Data:

SpectroscopyParameterPredicted Value
¹H NMR Chemical Shift (ppm)Aromatic Protons: 7.0-8.2, CH₂: 4.5, CH₃: 2.3
¹³C NMR Chemical Shift (ppm)C=O (lactone): 165, C=O (ketone): 205, Aromatic C: 115-150
UV-Vis λmax (nm)280, 320

Reaction Pathway Modeling and Transition State Analysis for 2-(2-Oxo-propyl)-benzo[d]mdpi.comacs.orgoxazin-4-one Transformations

Computational chemistry can be employed to model the reaction pathways for the synthesis and transformation of 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one. For instance, the synthesis often involves the reaction of an anthranilic acid derivative with a suitable reagent. uomosul.edu.iqresearchgate.net

DFT calculations can be used to:

Identify Intermediates and Transition States: By mapping the potential energy surface of a reaction, it is possible to identify the structures of intermediates and transition states.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

Elucidate Reaction Mechanisms: By analyzing the entire reaction pathway, a detailed understanding of the reaction mechanism can be obtained. For example, modeling the cyclization step in the formation of the benzoxazinone ring can provide insights into the role of catalysts and reaction conditions.

In Silico Screening and Ligand-Based Design Approaches Involving 2-(2-Oxo-propyl)-benzo[d]mdpi.comacs.orgoxazin-4-one

The benzoxazinone scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. benthamscience.com In silico methods can be used to explore the potential of 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one and its derivatives as drug candidates.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com This can be used to screen 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one against a library of biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications.

Ligand-Based Drug Design: In the absence of a known 3D structure of a biological target, ligand-based methods can be used. jubilantbiosys.com If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model defines the essential structural features required for biological activity. New molecules, such as derivatives of 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one, can then be designed to fit this pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By calculating various molecular descriptors for a set of benzoxazinone derivatives and correlating them with their measured biological activity, a predictive QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized derivatives of 2-(2-Oxo-propyl)-benzo[d] mdpi.comacs.orgoxazin-4-one.

A comprehensive search of scientific literature and databases has revealed a significant lack of specific published research on the biological activity and mechanistic studies of the chemical compound 2-(2-Oxo-propyl)-benzo[d]oxazin-4-one. As a result, detailed information regarding its enzyme inhibition profiles, receptor binding affinity, and effects in cellular assays is not available in the public domain.

The requested article outline requires in-depth, data-driven content for the following sections:

Enzyme Inhibition and Activation Profiles: Including characterization of binding mechanisms, kinetics, and structure-activity relationships.

Receptor Binding and Signaling Pathway Modulation: Detailing affinity, selectivity for target receptors, and downstream cellular and genetic effects.

In Vitro Cellular Assays and Phenotypic Screening: Presenting findings from various cellular-level tests.

Therefore, the requested article cannot be provided at this time due to the absence of foundational scientific research on the specified compound.

Biological Activity and Mechanistic Studies of 2 2 Oxo Propyl Benzo D Oxazin 4 One Preclinical and in Vitro Focus

In Vitro Cellular Assays and Phenotypic Screening of 2-(2-Oxo-propyl)-benzo[D]oxazin-4-one

Antiproliferative and Cytotoxic Activities in Specific Cell Lines

There is currently no specific data available in published research regarding the antiproliferative and cytotoxic activities of 2-(2-Oxo-propyl)-benzo[d] nih.govnih.govoxazin-4-one in specific cell lines. Studies on other benzoxazinone (B8607429) derivatives have shown varied effects. For instance, certain synthesized benzoxazinone derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines such as SK-RC-42, SGC7901, and A549. nih.gov Another study on a series of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles identified compounds with potent inhibitory effects against A549, Huh7, MCF-7, HCT-116, and SKOV3 cell lines, with the most significant activity observed against A549 cells. researchgate.net For example, compounds 14b and 14c from this series showed IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively, in A549 cells. nih.govresearchgate.net However, without direct experimental evaluation, the specific cytotoxic profile of 2-(2-Oxo-propyl)-benzo[d] nih.govnih.govoxazin-4-one remains unknown.

Mechanistic Studies of Apoptosis and Cell Cycle Modulation by 2-(2-Oxo-propyl)-benzo[d]nih.govnih.govoxazin-4-one

Detailed mechanistic studies elucidating the induction of apoptosis and modulation of the cell cycle by 2-(2-Oxo-propyl)-benzo[d] nih.govnih.govoxazin-4-one have not been reported. Research on related benzoxazinone compounds suggests that this class of molecules can exert its anticancer effects through various mechanisms. For example, some benzoxazinone derivatives have been shown to induce apoptosis by elevating levels of reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, Western blot analyses of other analogues have indicated an induction of DNA damage and autophagy. nih.govresearchgate.net Mechanistic investigations into a different benzoxazinone derivative revealed the triggering of apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of cleaved caspase-9, cleaved caspase-3, and cleaved PARP. nih.gov The potential of 2-(2-Oxo-propyl)-benzo[d] nih.govnih.govoxazin-4-one to act through similar or different pathways has yet to be determined.

Preclinical Pharmacological Studies in Relevant Biological Systems (Excluding Human Data)

In Vitro ADME Properties of 2-(2-Oxo-propyl)-benzo[d]nih.govnih.govoxazin-4-one (Absorption, Distribution, Metabolism, Excretion)

Information regarding the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties of 2-(2-Oxo-propyl)-benzo[d] nih.govnih.govoxazin-4-one is not available in the current scientific literature. Such studies are crucial for the early-stage assessment of a compound's drug-like properties. For other benzoxazinone derivatives, some pharmacological properties have been noted. For instance, a PI3K/mTOR inhibitor based on the 1,4-benzoxazinone scaffold demonstrated good oral bioavailability in mice. nih.gov However, these findings cannot be extrapolated to 2-(2-Oxo-propyl)-benzo[d] nih.govnih.govoxazin-4-one without specific experimental investigation.

Target Engagement and Biomarker Identification for 2-(2-Oxo-propyl)-benzo[d]nih.govnih.govoxazin-4-one in Preclinical Models

There are no published studies on the specific molecular targets of 2-(2-Oxo-propyl)-benzo[d] nih.govnih.govoxazin-4-one or the identification of biomarkers for its activity in preclinical models. Research on the broader benzoxazinone class has identified several potential targets. For example, some derivatives have been found to downregulate the expression of c-Myc mRNA and induce the formation of G-quadruplexes in the c-Myc gene promoter. nih.gov Other benzoxazinone-based compounds have been developed as PI3K/mTOR inhibitors. nih.gov A polypharmacology-driven study identified multiple anti-HCC targets for benzoxazinone derivatives, including c-Myc, ESR1, EGFR, HSP90AA1, CCND1, and ERBB2. nih.gov The specific targets of 2-(2-Oxo-propyl)-benzo[d] nih.govnih.govoxazin-4-one remain to be elucidated.

Applications of 2 2 Oxo Propyl Benzo D Oxazin 4 One in Organic Synthesis and Interdisciplinary Research

Future Research Directions and Emerging Opportunities for 2 2 Oxo Propyl Benzo D Oxazin 4 One

Development of Novel and Sustainable Synthetic Routes for 2-(2-Oxo-propyl)-benzo[d]nih.govmdpi.comoxazin-4-one

The synthesis of N-heterocyclic compounds, including benzoxazinones, is an area of continuous innovation, with a growing emphasis on green and sustainable chemistry. nih.govmdpi.comrsc.org Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and multi-step procedures that can be inefficient and environmentally taxing. researchgate.net Future research into the synthesis of 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one should focus on developing more sustainable and efficient methodologies.

Emerging sustainable synthetic strategies that could be applied or adapted include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce side reactions in the synthesis of various N-heterocycles. nih.gov

Catalyst-Free and Solvent-Free Reactions: The development of protocols that eliminate the need for catalysts and harmful organic solvents is a key goal of green chemistry. researchgate.net Research could explore one-pot, multicomponent reactions under solvent-free conditions. mdpi.comresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, presenting a highly sustainable alternative to traditional chemical catalysts. nih.gov

Transition Metal-Catalyzed Acceptorless Dehydrogenative Coupling (ADC): This strategy uses alcohols as readily available and greener starting materials, producing only water and hydrogen as byproducts. rsc.org

A key research objective would be the development of a one-pot synthesis of 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one from readily available precursors, such as anthranilic acid derivatives and a suitable three-carbon synthon, employing these green chemistry principles.

Unexplored Biological Targets and Mechanistic Pathways for 2-(2-Oxo-propyl)-benzo[d]nih.govmdpi.comoxazin-4-one

Benzoxazinone (B8607429) derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netnih.gov While the biological profile of 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one itself is not extensively documented, its structural motifs suggest several promising avenues for investigation.

Future research should aim to screen this compound against a variety of biological targets to uncover novel therapeutic potentials. Based on the activities of related benzoxazinones, potential areas of exploration include:

Anticancer Activity: Many benzoxazinone derivatives exhibit anticancer properties. nih.govresearchgate.net A potential, yet unexplored, target for 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one could be DNA topoisomerase, an enzyme critical for cancer cell proliferation. nih.gov

Enzyme Inhibition: The benzoxazinone core is a privileged scaffold for designing enzyme inhibitors. nih.gov Unexplored targets could include kinases, proteases, and enzymes involved in metabolic disorders. For instance, some benzoxazinone-thiosemicarbazones have been investigated as aldose reductase inhibitors for the potential treatment of diabetes. nih.gov

Antimicrobial Activity: The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Benzoxazinone derivatives have shown promise as antibacterial and antifungal agents. ikm.org.myresearchgate.net The specific structural features of 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one may confer activity against novel microbial targets.

Herbicidal Activity: Recently, benzoxazinone derivatives have been identified as potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in plant chlorophyll (B73375) and heme biosynthesis, making them promising herbicides. nih.gov

Advanced Derivatization Strategies for Enhancing Selectivity and Potency of 2-(2-Oxo-propyl)-benzo[d]nih.govmdpi.comoxazin-4-one Analogues

Chemical derivatization is a powerful tool in medicinal chemistry to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. numberanalytics.comnumberanalytics.com For 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one, several positions on the molecule could be chemically modified to generate a library of analogues for structure-activity relationship (SAR) studies.

Future derivatization strategies could focus on:

Modification of the Propyl Side Chain: The oxo group on the propyl side chain is a key site for chemical modification. It could be converted to other functional groups, such as hydroxyls, amines, or hydrazones, to explore interactions with different biological targets.

Substitution on the Benzene (B151609) Ring: The aromatic ring of the benzoxazinone core can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and influence its binding affinity to target proteins.

Introduction of Fluorine Atoms: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com

Hybrid Molecule Synthesis: Combining the 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one scaffold with other known pharmacophores could lead to hybrid molecules with dual or enhanced activity. nih.gov

These derivatization efforts, coupled with computational modeling and in vitro screening, could lead to the identification of analogues with significantly improved potency and selectivity for specific biological targets. nih.gov

Interdisciplinary Applications of 2-(2-Oxo-propyl)-benzo[d]nih.govmdpi.comoxazin-4-one Beyond Traditional Chemistry

The potential applications of 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one and its derivatives are not limited to medicinal chemistry. The unique chemical structure of benzoxazinones makes them interesting candidates for interdisciplinary research.

Emerging opportunities in other scientific fields include:

Materials Science: Benzoxazinone-containing polymers have been explored for various applications. nih.gov The reactivity of the 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one moiety could be harnessed to develop novel polymers with unique thermal or optical properties. For example, some benzoxazinone derivatives have been investigated for their use in creating fluorescence emission materials and optoelectronic devices. nih.gov

Agrochemicals: As mentioned, benzoxazinone derivatives have shown potential as herbicides. nih.gov Further research could explore the use of 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one and its analogues as insecticides or plant defense activators, as naturally occurring benzoxazinoids play a role in plant defense against herbivores and pathogens. researchgate.netnih.gov

Nanotechnology: Heterocyclic compounds are increasingly being integrated into nanomedicine platforms to improve drug delivery and targeting. nih.govmdpi.com 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one derivatives could be conjugated to nanoparticles to enhance their therapeutic efficacy and reduce systemic toxicity.

Challenges and Perspectives in Translating 2-(2-Oxo-propyl)-benzo[d]nih.govmdpi.comoxazin-4-one Research to Broader Scientific Impact

Despite the promising opportunities, the translation of basic research on a novel compound like 2-(2-Oxo-propyl)-benzo[d] nih.govmdpi.comoxazin-4-one into tangible applications faces several challenges. A significant hurdle is the current lack of extensive biological data for this specific molecule. A comprehensive screening and characterization of its properties are essential first steps.

Further challenges include:

Optimizing Synthetic Routes: Developing a scalable, cost-effective, and sustainable synthesis is crucial for producing sufficient quantities of the compound for extensive testing and potential commercialization. rsc.org

Understanding Mechanisms of Action: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is necessary for rational drug design and development.

Pharmacokinetic and Toxicological Profiling: For any potential therapeutic application, a thorough investigation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Oxo-propyl)-benzo[d][1,3]oxazin-4-one, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is typically synthesized via N-acylation of anthranilic acid derivatives. For example, anthranilic acid is reacted with acyl chlorides (e.g., propionyl chloride) in pyridine at 0–5°C, followed by cyclization under reflux. Reaction completion is monitored via TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase. Post-reaction, the product is neutralized with 5% NaHCO₃, filtered, and recrystallized from ethanol .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Confirm the presence of the oxazinone carbonyl stretch (1760–1770 cm⁻¹) and amide/keto groups .
  • NMR : ¹H NMR in DMSO-d₆ should show aromatic protons (δ 7.5–8.2 ppm) and signals for the oxo-propyl group (e.g., δ 2.1–2.5 ppm for CH₃). ¹³C NMR should display the oxazinone carbonyl carbon at ~165 ppm .
  • Mass Spectrometry : ESI-MS should match the calculated molecular weight (e.g., m/z 223.13 for C₁₄H₉NO₂) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : For antibacterial screening, use agar diffusion or broth microdilution assays to determine minimum inhibitory concentrations (MICs). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls to validate results .

Advanced Research Questions

Q. How can conflicting antibacterial activity data between studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strains, solvent systems, or purity. Standardize protocols:

  • Use CLSI guidelines for MIC assays.
  • Purify compounds via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and verify purity by HPLC (>95%).
  • Cross-validate results with structural analogs to identify substituent effects .

Q. What computational strategies support mechanistic studies of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities to targets like bacterial enzymes (e.g., DNA gyrase).
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., carbonyl groups for nucleophilic attacks).
  • MD Simulations : Study stability in biological membranes using GROMACS .

Q. How can structural modifications enhance the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Introduction : Add electron-withdrawing groups (e.g., Br at position 6) to improve electrophilicity. Synthesize via bromoanthranilic acid and benzoyl chloride .
  • Heterocycle Fusion : Attach pyridine or thiazole rings to the oxazinone core to modulate solubility and target interactions (e.g., via Suzuki coupling) .
  • Prodrug Design : Incorporate hydrolyzable esters (e.g., acetyl groups) to enhance bioavailability .

Q. What advanced analytical techniques resolve stereochemical or crystallographic uncertainties?

  • Methodological Answer :

  • X-ray Crystallography : Determine bond lengths, angles, and spatial arrangement using single-crystal diffraction data.
  • CD Spectroscopy : Analyze chiral centers in enantiomerically pure derivatives.
  • SC-XRD : Validate polymorphic forms for patentability assessments .

Data Analysis and Reproducibility

Q. How should researchers address low yields in large-scale synthesis?

  • Methodological Answer :

  • Optimize stoichiometry (e.g., excess acyl chloride to drive cyclization).
  • Replace pyridine with milder bases (e.g., DMAP) to reduce side reactions.
  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., 30 minutes vs. 4 hours) .

Q. What statistical methods are appropriate for SAR studies?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PCA or PLS) to correlate substituent properties (Hammett constants, logP) with bioactivity.
  • Use IC₅₀/EC₅₀ values from dose-response curves to generate heatmaps for potency comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.